molecular formula C13H20ClN B13256187 (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine

(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine

Cat. No.: B13256187
M. Wt: 225.76 g/mol
InChI Key: XKZMPUJCUOIJAE-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)propyl]butan-2-amine

InChI

InChI=1S/C13H20ClN/c1-4-10(3)15-13(5-2)11-7-6-8-12(14)9-11/h6-10,13,15H,4-5H2,1-3H3

InChI Key

XKZMPUJCUOIJAE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(CC)C1=CC(=CC=C1)Cl

Origin of Product

United States

Methodological & Application

Application Notes for the Characterization of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine as a Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The dopaminergic system, comprising five distinct G protein-coupled receptors (GPCRs) (D1-D5), is a cornerstone of central nervous system function, modulating processes from motor control to cognition and reward.[1][2] Consequently, these receptors are critical targets for therapies addressing neuropsychiatric disorders like Parkinson's disease, schizophrenia, and depression.[2][3] The development of novel ligands with specific affinities and functional profiles for dopamine receptor subtypes is a key objective in modern neuropharmacology.

This document outlines a comprehensive framework for the in vitro characterization of a novel chemical entity, (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine (hereafter referred to as Compound X), as a putative dopamine receptor ligand. While Compound X is not extensively characterized in existing literature, its core structure, featuring a phenylpropylamine scaffold, shares foundational elements with known pharmacophores of dopaminergic ligands.[1] The presence of a secondary amine and a substituted aromatic ring provides a structural basis for potential interactions with the orthosteric binding pocket of dopamine receptors. The 3-chloro substitution on the phenyl ring is a common feature in various CNS-active compounds and may influence receptor subtype selectivity and pharmacokinetic properties.

These application notes are designed to guide the researcher through a logical, stepwise process to determine if Compound X binds to dopamine receptors, to quantify its affinity, to ascertain its functional effects (i.e., as an agonist, antagonist, or allosteric modulator), and to assess its selectivity across the five receptor subtypes.

PART 1: Compound Preparation and Physicochemical Characterization

Prior to biological evaluation, it is critical to ensure the purity, identity, and solubility of Compound X.

1.1. Quality Control:

  • Identity Confirmation: Verify the structure of Compound X using Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

  • Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC), preferably coupled with a UV detector and a mass spectrometer (LC-MS). A purity of >98% is recommended for biological assays.

1.2. Solubility Testing and Stock Solution Preparation:

  • Rationale: Accurate determination of binding and functional parameters requires that the test compound remains fully dissolved in the assay buffer. Precipitation will lead to erroneous results.

  • Protocol:

    • Assess the solubility of Compound X in various solvents (e.g., DMSO, ethanol) and in aqueous buffers at different pH values.

    • Prepare a high-concentration primary stock solution, typically 10-50 mM, in 100% DMSO.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For assays, create intermediate dilutions from the primary stock in 100% DMSO. The final concentration of DMSO in the assay wells should be kept constant across all conditions and should not exceed 0.5% to avoid solvent-induced artifacts.[4]

PART 2: In Vitro Pharmacological Profiling

The core of the investigation involves a tiered approach, beginning with binding assays to establish affinity, followed by functional assays to determine efficacy.

Section 2.1: Radioligand Binding Assays

Principle: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound (Compound X) to compete with a radiolabeled ligand (e.g., ³H-spiperone for D2-like receptors) for binding to the receptor.

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation (Cells expressing DRD subtype) Incubate Incubate Components: Membrane + Radioligand + Compound X Membrane->Incubate Radioligand Radioligand Dilution Radioligand->Incubate CompoundX Compound X Serial Dilution CompoundX->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Quantify bound radioactivity) Wash->Count Plot Plot % Inhibition vs. [Compound X] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay for Dopamine D2 Receptor (DRD2)

  • Materials:

    • Cell membranes from a stable cell line overexpressing human DRD2 (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [³H]Spiperone (a high-affinity D2/D3/D4 antagonist).

    • Non-specific binding control: Haloperidol (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates and GF/B filter mats.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound X in assay buffer. The concentration range should span from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) OR 25 µL of 10 µM haloperidol (for non-specific binding) OR 25 µL of Compound X dilution.

      • 25 µL of [³H]Spiperone diluted in assay buffer to a final concentration approximately equal to its K_d (e.g., 0.1-0.3 nM).

      • 150 µL of DRD2-expressing cell membranes diluted in assay buffer (protein concentration to be optimized, e.g., 5-15 µ g/well ).

    • Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach equilibrium.

    • Rapidly harvest the plate contents onto a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of Compound X: % Inhibition = 100 * (1 - [(CPM_CompoundX - CPM_NSB) / (CPM_Total - CPM_NSB)]) where CPM is Counts Per Minute, and NSB is Non-Specific Binding.

    • Plot the % Inhibition against the logarithm of Compound X concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Extending to Other Dopamine Receptors: This protocol can be adapted for all five dopamine receptor subtypes by selecting the appropriate cell line and radioligand.

Receptor SubtypeFamilyCommon Radioligand
D1 D1-like (Gαs/olf)[³H]SCH 23390
D2 D2-like (Gαi/o)[³H]Spiperone or [³H]Raclopride
D3 D2-like (Gαi/o)[³H]Spiperone or [³H]7-OH-DPAT
D4 D2-like (Gαi/o)[³H]Spiperone
D5 D1-like (Gαs/olf)[³H]SCH 23390
Section 2.2: Functional Assays

Binding does not equate to function. Functional assays are essential to determine whether Compound X activates the receptor (agonist), blocks the action of the endogenous ligand (antagonist), or modulates receptor activity in other ways.

Principle: D1-like receptors (D1 and D5) couple to Gαs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[5][6][7] D2-like receptors (D2, D3, and D4) couple to Gαi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP levels.[5][7][8] Changes in cAMP can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase reporter gene assays.[4][9][10]

Protocol: HTRF cAMP Assay for D1 (Agonist Mode) and D2 (Antagonist Mode)

  • Materials:

    • CHO or HEK293 cells stably expressing human DRD1 or DRD2.

    • HTRF cAMP detection kit.

    • Dopamine (as a reference agonist).

    • Forskolin (to stimulate adenylyl cyclase in Gi-coupled assays).

    • Assay Buffer/Cell Culture Medium.

  • Procedure (Agonist Mode for D1 Receptor):

    • Plate DRD1-expressing cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of Compound X and the reference agonist, dopamine.

    • Add the compounds to the cells and incubate for 30 minutes at 37°C.

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Procedure (Antagonist Mode for D2 Receptor):

    • Plate DRD2-expressing cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of Compound X.

    • Pre-incubate the cells with Compound X for 15-30 minutes.

    • Add a fixed concentration of dopamine that elicits an 80% maximal response (EC₈₀), along with a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and perform HTRF detection as described above.

  • Data Analysis:

    • Agonist Mode: Plot the HTRF ratio against the log of agonist concentration. Fit to a sigmoidal curve to determine the EC₅₀ (potency) and E_max (efficacy) relative to dopamine.

    • Antagonist Mode: Plot the HTRF ratio against the log of Compound X concentration. Fit to a sigmoidal curve to determine the IC₅₀. The Schild equation can then be used to determine the K_b (antagonist dissociation constant).

Principle: Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[11] This interaction is crucial for receptor desensitization and can also initiate G protein-independent signaling pathways.[2][11] Measuring β-arrestin recruitment provides a universal readout for GPCR activation, independent of G-protein coupling subtype. Assays like DiscoverX's PathHunter® use enzyme fragment complementation to generate a chemiluminescent signal upon receptor-β-arrestin interaction.[11]

Workflow:

G cluster_prep Cell Preparation cluster_assay Assay cluster_detect Detection cluster_analysis Data Analysis Cells Plate PathHunter® cells (Expressing DRD-ProLink™ and β-Arrestin-Enzyme Acceptor) AddCompound Add Compound X (or agonist) Cells->AddCompound Incubate Incubate 90 min at 37°C AddCompound->Incubate AddReagents Add PathHunter® Detection Reagents Incubate->AddReagents IncubateRoomTemp Incubate 60 min at RT AddReagents->IncubateRoomTemp Read Read Chemiluminescence IncubateRoomTemp->Read Plot Plot RLU vs. [Compound X] Read->Plot Calculate Calculate EC50 and Emax Plot->Calculate G cluster_d1 D1-like Receptor Signaling (D1, D5) cluster_d2 D2-like Receptor Signaling (D2, D3, D4) D1_R D1/D5 Receptor Gs Gαs/olf D1_R->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA D2_R D2/D3/D4 Receptor Gi Gαi/o D2_R->Gi bArr β-Arrestin D2_R->bArr AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec MAPK MAPK Pathway bArr->MAPK Dopamine Dopamine Dopamine->D1_R Dopamine->D2_R

Caption: Canonical G-protein signaling pathways for dopamine receptors.

References

  • Szałkowska, A., et al. (2022). Dopamine D1 receptor signaling pathways. ResearchGate. [Link]

  • Cabrera-Vera, T. M., et al. (2003). Dopamine: Functions, Signaling, and Association with Neurological Diseases. PMC. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Moreno, J. L., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Journal of Neurochemistry. [Link]

  • DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. [Link]

  • PubMed. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]

  • St-Onge, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]

  • Eurofins DiscoverX. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. [Link]

  • Van der Walt, M. (2013). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of the Witwatersrand, Johannesburg. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]

  • Himmler, A., et al. (1993). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Journal of Receptor Research. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. [Link]

Sources

Application Note: In Vitro Characterization of N-[1-(3-chlorophenyl)propyl]-2-butanamine at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental frameworks required to determine the binding affinity (


) and functional potency (

) of N-[1-(3-chlorophenyl)propyl]-2-butanamine (referred to herein as CPPB-2 ) at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Structurally, CPPB-2 presents as a lipophilic secondary amine with a chlorophenyl moiety, sharing pharmacophore features with substituted phenethylamines and amphetamine-class psychostimulants. Consequently, its characterization requires a dual-phase approach:

  • Radioligand Competition Binding: To establish physical occupancy of the transporter.

  • Functional Uptake Inhibition: To determine if the ligand acts as a transporter blocker (cocaine-like) or a releaser/substrate (amphetamine-like).

Part 1: Biological Systems & Preparation[1][2]

To ensure human-relevant data, we utilize HEK293 cells stably transfected with human transporter cDNA (hDAT, hNET, hSERT).[1] This eliminates the "noise" of receptor cross-talk often found in rat brain synaptosomes.

Membrane Preparation (For Binding Assays)

Purpose: Isolate transporter proteins in membrane fragments to measure equilibrium binding without active transport interference.

Protocol:

  • Harvest: Grow HEK293-hMAT cells to 80% confluence. Detach using PBS/EDTA (avoid Trypsin to preserve extracellular loops).

  • Lysis: Resuspend pellet in ice-cold Hypotonic Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize with a Polytron (2 bursts, 10s).

  • Centrifugation:

    • Spin 1: 1,000

      
       for 10 min at 4°C (remove nuclei/debris).
      
    • Spin 2: Supernatant at 40,000

      
       for 30 min at 4°C.
      
  • Resuspension: Resuspend the final pellet in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Storage: Aliquot and store at -80°C. Protein concentration must be determined (Bradford assay) to ensure 20–40

    
    g protein/well.
    

Part 2: Radioligand Competition Binding Assay

Objective: Determine the affinity constant (


) of CPPB-2 by displacing a known high-affinity radioligand.
Experimental Design

The assay uses a "hot" ligand (radiolabeled) at a fixed concentration near its


 and the "cold" test compound (CPPB-2) at varying concentrations.

Table 1: Assay Conditions per Transporter

TransporterRadioligand ("Hot")ConcentrationNon-Specific Binding (NSB) Defined ByIncubation
hDAT [³H]WIN 35,4285–10 nMMazindol (10

M)
2h @ 4°C
hNET [³H]Nisoxetine2–5 nMDesipramine (10

M)
2h @ 4°C
hSERT [³H]Citalopram1–3 nMParoxetine (10

M)
1h @ RT
Step-by-Step Protocol
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + Blocker (e.g., Mazindol).

    • Test Wells: Buffer + Radioligand + Membrane + CPPB-2 (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Add membranes last to initiate the reaction. Incubate according to Table 1. Note: 4°C is preferred for DAT/NET to prevent ligand internalization.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine (PEI) to reduce binding of the lipophilic chlorophenyl group to the filter).

  • Wash: Wash filters

    
     with ice-cold buffer.
    
  • Detection: Add liquid scintillant and count via Liquid Scintillation Spectroscopy (LSS).

Workflow Visualization

BindingAssay Prep Membrane Prep (HEK293-hMAT) Incubation Incubation (Membrane + [3H]Ligand + CPPB-2) Prep->Incubation Add Protein Harvest Harvest via Cell Harvester Incubation->Harvest Equilibrium Filter GF/B Filter (0.3% PEI soaked) Harvest->Filter Trap Bound Ligand Count Scintillation Counting (CPM) Filter->Count Add Cocktail Analysis Data Analysis (Sigmoidal Regression) Count->Analysis Calculate Ki

Figure 1: Workflow for Radioligand Competition Binding. High-contrast nodes denote critical phases.

Part 3: Functional Uptake Inhibition Assay

Objective: Determine if CPPB-2 inhibits the transport of endogenous neurotransmitters. This differentiates simple binding from functional blockade.

Protocol Overview

Unlike binding, this assay uses intact cells and active transport at 37°C.

Reagents:

  • Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]5-HT.[2][3][4]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (antioxidant) and pargyline (MAO inhibitor).

Step-by-Step Methodology
  • Seeding: Plate HEK293-hMAT cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well). Allow to adhere overnight.

  • Pre-incubation: Remove media, wash with warm KRH buffer. Add CPPB-2 (various concentrations) and incubate for 10 min at 37°C.

  • Uptake Initiation: Add the respective [³H]-neurotransmitter (final conc: 20–50 nM). Incubate for exactly 10 minutes .

    • Critical: Uptake must be measured during the linear phase (usually <15 min).

  • Termination: Aspirate buffer rapidly and wash cells

    
     with ice-cold buffer to stop transport.
    
  • Lysis: Add 1% SDS or 0.1N NaOH to lyse cells.

  • Quantification: Measure radioactivity in the lysate.

Part 4: Data Analysis & Interpretation[6]

Calculating Affinity ( )

Convert raw CPM (Counts Per Minute) to % Specific Binding. Fit the data to a one-site competition model. Calculate


 using the Cheng-Prusoff Equation :


  • 
     : Concentration of CPPB-2 displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used.[2]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting the Mechanism

To determine if CPPB-2 is a Transporter Blocker vs. Substrate/Releaser , compare the Binding (


) vs. Uptake (

) ratios.

Mechanism Start Analyze CPPB-2 Data Decision Compare Uptake IC50 vs Binding Ki Start->Decision Blocker IC50 ≈ Ki (Pure Uptake Inhibitor) (e.g., Cocaine) Decision->Blocker Similar Potency Substrate IC50 << Ki (Substrate/Releaser) (e.g., Amphetamine) Decision->Substrate High Potency Uptake, Low Affinity Binding

Figure 2: Decision logic for classifying the pharmacological mode of action.

  • Scenario A (Blocker): If the

    
     (binding) is very similar to the 
    
    
    
    (uptake), CPPB-2 likely binds to the orthosteric site and occludes the transporter (Cocaine-like).
  • Scenario B (Substrate): If the compound inhibits uptake potently (

    
    ) but shows lower binding affinity (
    
    
    
    ), it may be translocated into the cell, competing for transport rather than just binding (Amphetamine-like).

References

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding and Functional Assays. University of North Carolina Chapel Hill. [Link]

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-17-001

Introduction: This guide provides in-depth troubleshooting and practical solutions for the purification of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine. The presence of two chiral centers and a basic secondary amine functionality introduces specific, non-trivial challenges. This document is structured as a series of frequently asked questions (FAQs) to directly address issues encountered by researchers during the purification workflow, from initial workup to the separation of stereoisomers.

Section 1: Purity Assessment & Impurity Profiling

Q1: I've just completed the synthesis via reductive amination. What are the most likely impurities in my crude product?

A: The profile of your crude product is intrinsically linked to the specifics of your reductive amination protocol. Assuming the synthesis involves the reaction of 1-(3-chlorophenyl)propan-1-one with rac-butan-2-amine using a hydride reducing agent (e.g., sodium triacetoxyborohydride), you should anticipate the following impurities:

  • Unreacted Starting Materials:

    • 1-(3-chlorophenyl)propan-1-one (the starting ketone).

    • Butan-2-amine (the starting amine).

  • Reaction By-products:

    • 1-(3-chlorophenyl)propan-1-ol: Formed from the direct reduction of the starting ketone by the hydride agent. This is more prevalent if the imine formation is slow or if a less selective reducing agent like sodium borohydride is used without careful control of the addition sequence[1][2].

    • Diastereomers: Your target molecule has two chiral centers. The reaction of a prochiral ketone with a racemic amine will produce a mixture of diastereomers (RR/SS and RS/SR pairs). These are often the most challenging impurities to separate.

  • Solvent and Reagent Residues: Residual solvents (e.g., Dichloromethane, 1,2-Dichloroethane) and acidic catalysts (e.g., acetic acid) are common[3].

Table 1: Common Impurities and Their Characteristics

ImpurityChemical ClassTypical Removal StrategyRationale
1-(3-chlorophenyl)propan-1-oneKetone (Neutral)Acid-base extraction, ChromatographyLacks the basicity of the amine product, allowing for separation based on pH-dependent solubility.
Butan-2-aminePrimary Amine (Basic)Acid-base extraction, DistillationHighly volatile and basic. Can be removed by washing with aqueous acid or under vacuum.
1-(3-chlorophenyl)propan-1-olAlcohol (Neutral)ChromatographyPolarity is different from the amine product, usually allowing for good separation on silica gel.
DiastereomersSecondary Amine (Basic)Fractional Crystallization, Preparative ChromatographyHave identical functional groups but different 3D structures, leading to subtle differences in physical properties[4][5].
Q2: What analytical techniques are best for assessing the purity and diastereomeric ratio of my product?

A: A multi-pronged analytical approach is essential for a complete picture of your product's purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.

    • Reversed-Phase (C18): Ideal for general purity assessment. Using an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) will protonate the amine, leading to sharp, symmetrical peaks[6].

    • Chiral HPLC: Necessary for determining the diastereomeric and/or enantiomeric ratio. Chiral stationary phases (CSPs), such as those based on polysaccharides or crown ethers, are designed for separating stereoisomers[7].

  • Gas Chromatography (GC): Suitable for assessing volatile impurities like residual starting amine or solvents. A flame ionization detector (FID) is standard. For complex amine mixtures, specialized columns like those with Tenax packing can provide good separation[8].

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Invaluable for structural confirmation and can often be used to determine the diastereomeric ratio. Protons adjacent to the chiral centers of the different diastereomers will exist in slightly different chemical environments, often resulting in distinct, quantifiable signals.

Section 2: General Purification Strategies & Troubleshooting

Q3: My amine is streaking badly on a standard silica gel column. What is happening and how can I fix it?

A: This is a classic problem when purifying amines on silica gel. The streaking (or tailing) is caused by strong acid-base interactions between the basic amine product and the acidic silanol groups (Si-OH) on the surface of the silica gel[9][10]. This leads to poor separation, broad peaks, and often, low recovery.

Solutions:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to the mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your product to elute more cleanly.

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) to your eluent (e.g., Hexane/Ethyl Acetate).

    • Ammonium Hydroxide: For more polar solvent systems (e.g., Dichloromethane/Methanol), adding a small amount of concentrated ammonium hydroxide can be effective.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups, creating a basic environment that repels basic compounds, leading to excellent peak shapes without mobile phase modifiers[9][11].

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though it may have different selectivity.

  • Reversed-Phase Chromatography: Purifying the amine as its protonated salt on a C18 column using an acidic water/acetonitrile or water/methanol mobile phase is a highly effective method for polar amines[6][10].

Q4: Can I simplify my purification with an initial acid-base extraction?

A: Absolutely. A liquid-liquid acid-base extraction is a highly effective first-pass purification step to remove neutral and acidic impurities.

Workflow for Acid-Base Extraction:

crude Crude Product in Organic Solvent (e.g., EtOAc, DCM) wash_acid Wash with 1M HCl (aq) crude->wash_acid org_phase1 Organic Phase: Neutral Impurities (Ketone, Alcohol) wash_acid->org_phase1 Separate aq_phase1 Aqueous Phase: Protonated Amine Salt (R₂NH₂⁺Cl⁻) wash_acid->aq_phase1 Separate basify Basify with NaOH (aq) to pH > 12 aq_phase1->basify extract_org Extract with Organic Solvent basify->extract_org aq_phase2 Aqueous Phase: Inorganic Salts extract_org->aq_phase2 Separate org_phase2 Organic Phase: Pure Free Amine extract_org->org_phase2 Separate

Caption: Workflow for purifying amines via acid-base extraction.

Section 3: The Core Challenge - Separating Diastereomers

Q5: My primary impurity is the other diastereomer. How can I separate them effectively?

A: Separating diastereomers is a central challenge because they often have very similar physical properties. However, unlike enantiomers, their properties are not identical, which allows for separation by non-chiral methods[4][12].

Method A: Fractional Crystallization via Diastereomeric Salt Formation

This is a powerful, scalable technique that exploits the different solubilities of diastereomeric salts[12]. By reacting your diastereomeric amine mixture with an enantiomerically pure chiral acid, you form two different diastereomeric salts, which can then be separated by careful crystallization.

Step-by-Step Protocol: Diastereomeric Salt Resolution

  • Select a Chiral Resolving Agent: Common choices for resolving basic amines include:

    • (+)- or (-)-Tartaric Acid

    • (1R)-(-)- or (1S)-(+)-Camphor-10-sulfonic Acid

    • (R)-(-)- or (S)-(+)-Mandelic Acid

  • Salt Formation:

    • Dissolve your crude amine mixture (~1.0 equivalent) in a suitable solvent (e.g., Ethanol, Isopropanol, Acetone).

    • Add a solution of the chiral acid (~0.5-1.0 equivalents) in the same solvent. The amount may need optimization; starting with 0.5 equivalents is often a good strategy.

    • Stir the mixture. The salt may precipitate immediately or require cooling.

  • Fractional Crystallization:

    • Gently heat the mixture to dissolve all the solids.

    • Allow the solution to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization. The goal is to have the less soluble diastereomeric salt crystallize out selectively.

    • Filter the crystals and wash with a small amount of cold solvent.

  • Analysis and Iteration:

    • Analyze the purity of the crystals and the mother liquor by chiral HPLC or NMR.

    • The crystals may need to be recrystallized one or more times to achieve high diastereomeric purity.

  • Liberation of the Free Amine:

    • Once a salt is diastereomerically pure, dissolve it in water.

    • Basify the solution with a strong base (e.g., 2M NaOH) to deprotonate the amine.

    • Extract the pure free amine with an organic solvent (e.g., Ethyl Acetate).

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

Method B: Preparative Chromatography

If crystallization is unsuccessful, preparative chromatography is the alternative.

  • Preparative HPLC (Normal or Reversed-Phase): Since diastereomers have different physical properties, they can often be separated on a standard (achiral) column[4][13]. This requires careful method development on an analytical scale first to maximize the separation factor (α). Isocratic (constant solvent composition) methods often provide better resolution for closely eluting peaks than gradient methods[4].

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for preparative chiral separations. It often provides higher resolution and faster run times than HPLC and uses CO₂ as the primary mobile phase, which simplifies solvent removal[7][14].

Purification Strategy Decision Tree:

start Crude Amine Product workup Acid-Base Extraction? start->workup chromatography Column Chromatography (Silica or Alumina) workup->chromatography Removes Neutral Impurities diastereomers Diastereomers Separated? chromatography->diastereomers crystallization Fractional Crystallization of Diastereomeric Salts diastereomers->crystallization No pure Pure Diastereomer diastereomers->pure Yes prep_hplc Preparative Chromatography (HPLC / SFC) crystallization->prep_hplc Unsuccessful crystallization->pure Successful prep_hplc->pure

Caption: Decision tree for selecting a purification strategy.

Section 4: Final Product Handling

Q6: I have my purified amine. How should I store it to prevent degradation?

A: Amines, particularly secondary amines, can be susceptible to air oxidation over time, which can lead to discoloration (often turning yellow or brown) and the formation of impurities.

Best Practices for Storage:

  • Inert Atmosphere: Store the amine under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.

  • Cold and Dark: Keep the container in a cool (refrigerator or freezer) and dark place, as light and heat can accelerate degradation.

  • As a Salt: For long-term storage, consider converting the free base to a stable crystalline salt, such as the hydrochloride[15][16]. The hydrochloride salt is generally much more stable to air oxidation than the free base. It can be easily converted back to the free base when needed.

References

  • Gas-Liquid Chromatographic Separation of Some Optically-Active Amines by Diastereomer Formation. Journal of Chromatographic Science.[Link]

  • Amine Purity Standards: Ensuring Quality in Chemical Supply. Diplomata Comercial.[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Marine Drugs (via PMC).[Link]

  • How to separate two diastereomeric amines? Chemistry Stack Exchange.[Link]

  • Separation of diastereomers by extractive distillation.
  • Is there an easy way to purify organic amines? Biotage.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts.[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.[Link]

  • Determination of Primary and Secondary Aliphatic Amines by Titration After Reaction With Carbon Disulfide. Analytical Chemistry.[Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.[Link]

  • Identifying Amines: Principles and Practical Methods. Iran Silicate Industries.[Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.[Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science.[Link]

  • Methylamine Hydrochloride. Organic Syntheses.[Link]

  • Chromatographic Determination of Amines in Food Samples. University of Helsinki.[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.[Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate.[Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed.[Link]

  • Purification of organic hydrochloride salt? ResearchGate.[Link]

  • Solvents for Recrystallization. University of Rochester.[Link]

  • Challenges and opportunities for chiral covalent organic frameworks. RSC Applied Polymers (via PMC).[Link]

  • Reductive amination. Wikipedia.[Link]

  • Secondary chiral amines play a crucial role in modern chemistry... MDPI.[Link]

  • Supporting Information for... The Royal Society of Chemistry.[Link]

  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute.[Link]

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review.[Link]

  • Application Note – Reductive Amination. Synple Chem.[Link]

  • Process for the purification of amines.
  • Synthesis of protected primary amines. Organic Chemistry Portal.[Link]

  • (butan-2-yl)[(4-chlorophenyl)methyl]amine. Chemspace.[Link]

  • amine. PubChemLite.[Link]

Sources

Scale-up synthesis considerations for (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the scale-up synthesis of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine (CAS: 1019599-97-3). This document addresses the specific challenges of reductive amination involving bulky amines and halogenated aromatic rings.

Executive Summary & Route Strategy

The Challenge: Synthesizing (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine requires the reductive amination of 3-chloropropiophenone with sec-butylamine . This transformation presents three critical scale-up hurdles:

  • Steric Hindrance: The reaction involves a ketone and a bulky secondary amine (sec-butyl), making imine formation kinetically sluggish.

  • Chemo-selectivity (Dechlorination): The 3-chlorophenyl moiety is susceptible to hydrogenolysis (loss of Cl) under standard catalytic hydrogenation conditions.

  • Stereochemistry: The product contains two chiral centers, leading to diastereomeric pairs.

Strategic Recommendation: For robust scale-up (kilogram scale) where product quality is paramount, we recommend Titanium(IV) Isopropoxide-Mediated Reductive Amination using Sodium Borohydride or Sodium Triacetoxyborohydride. This method circumvents the slow imine equilibrium and avoids the dechlorination risks associated with Pd/C hydrogenation.

Critical Process Parameters (CPP) & Decision Matrix

Before initiating the batch, review the following decision matrix to select the appropriate reduction method.

ParameterMethod A: Hydride Reduction (Recommended)Method B: Catalytic Hydrogenation (High Throughput)
Reagents Ti(OiPr)₄ / NaBH₄ or NaBH(OAc)₃H₂ / Pt-C (Sulfided) or Raney Ni
Dechlorination Risk NegligibleHigh (Requires catalyst screening)
Impurity Profile Main impurity: Alcohol (from ketone reduction)Main impurity: De-chlorinated amine
Scalability Linear scale-up; manages exotherms easilyRequires high-pressure reactors (autoclaves)
Cost Higher (Titanium reagent cost)Lower (Catalyst recyclable)

Detailed Experimental Protocol (Method A: Ti-Mediated)

Objective: Synthesis of 1.0 kg batch of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine.

Step 1: Imine Formation (The Drying Step)

Rationale: Direct mixing of ketone and amine often stalls at equilibrium. Ti(OiPr)₄ acts as both a Lewis acid activator and a water scavenger, driving the equilibrium to the imine.

  • Reactor Setup: Charge a 10 L glass-lined reactor with 3-chloropropiophenone (1.0 equiv) and sec-butylamine (1.2–1.5 equiv).

  • Solvent: Add THF (anhydrous, 4 volumes). Note: DCM is also effective but THF is preferred for green chemistry compliance.

  • Activation: Slowly add Titanium(IV) isopropoxide (1.1 equiv) over 30 minutes.

    • Caution: Exothermic reaction.[1][2][3][4] Maintain internal temperature < 30°C.

  • Reaction: Stir at ambient temperature (20–25°C) for 6–12 hours.

    • IPC (In-Process Control): Monitor consumption of ketone via HPLC/GC. Target < 2% residual ketone.

Step 2: Reduction
  • Cooling: Cool the reaction mixture to 0°C.

  • Addition: Add Sodium Borohydride (NaBH₄) (0.6–0.8 equiv) portion-wise or as a slurry in diglyme/THF.

    • Why NaBH₄? Since the imine is pre-formed and "locked" by Titanium, the cheaper NaBH₄ can be used instead of the expensive NaBH(OAc)₃.

  • Digestion: Allow to warm to room temperature and stir for 4 hours.

Step 3: Workup & Purification[3][5]
  • Quench: Critical Safety Step. Slowly add 2M NaOH or aqueous ammonia. A heavy white precipitate (TiO₂) will form.

    • Troubleshooting: If the slurry is unfilterable, add Celite and stir for 30 mins.

  • Filtration: Filter off the titanium salts. Wash the cake with THF.

  • Extraction: Concentrate the filtrate. Dissolve residue in MTBE (Methyl tert-butyl ether). Wash with water and brine.

  • Salt Formation (Optional but Recommended): To remove non-basic impurities (like the alcohol side product), convert the crude oil to the Hydrochloride salt using HCl in isopropanol/ethanol. Recrystallize to upgrade diastereomeric purity.

Troubleshooting Guide (Q&A)

Issue 1: High Level of Dechlorinated By-product

User Question: "I switched to catalytic hydrogenation (Pd/C) to save costs, but I'm seeing 15% of the des-chloro analog. How do I stop this?"

Scientist Answer: This is a classic issue with chlorobenzenes. Palladium is excellent at oxidative addition into Ar-Cl bonds.

  • Immediate Fix: Switch catalysts. Use Pt/C (Platinum on Carbon) or Sulfided Platinum .[5] Platinum is far less active toward aryl halides than palladium.

  • Alternative: If you must use Pd/C, add a catalyst poison. Adding Thiophene (0.1–0.5 mol% relative to catalyst) can selectively poison the sites responsible for hydrogenolysis while allowing imine reduction.

  • Reference: See Rylander's Guide to Hydrogenation for catalyst specificity on halo-aromatics.

Issue 2: Low Conversion / Stalled Reaction

User Question: "I'm using NaBH(OAc)₃ in DCE, but after 24 hours, I still have 40% ketone starting material. The sec-butylamine is fresh."

Scientist Answer: The steric bulk of the sec-butyl group is preventing the imine from forming efficiently. NaBH(OAc)₃ reduces the imine as it forms, but if imine formation is too slow, the reaction stalls.

  • Solution: You must force the imine formation before adding the reducing agent. Adopt the Two-Step One-Pot method described in the protocol above (using Ti(OiPr)₄ or molecular sieves).

  • Check: Ensure your solvent is dry. Water hydrolyzes the imine back to the ketone.

Issue 3: "Gummy" Workup

User Question: "After quenching the Titanium reaction, I have a sticky white mess that clogs my filter. How do I process this?"

Scientist Answer: Titanium emulsions are notorious.

  • The Fix: Do not just add water. Quench with 10% aqueous Rochelle's Salt (Potassium Sodium Tartrate) or 15% NaOH . Stir vigorously for at least 1-2 hours. The tartrate or hydroxide complexes the titanium, turning the sticky gel into a granular solid that filters easily.

Visualizing the Process Logic

The following diagram illustrates the decision pathways and chemical logic for this synthesis.

G Start Start: 3-Chloropropiophenone + sec-Butylamine CheckSterics Check Sterics: Is amine bulky? Start->CheckSterics ImineMethod Use Ti(OiPr)4 to force Imine CheckSterics->ImineMethod Yes (sec-butyl) StandardMix Standard Mixing (Equilibrium) CheckSterics->StandardMix No ReductionChoice Select Reduction Method ImineMethod->ReductionChoice StandardMix->ReductionChoice RouteA Route A: Hydride (NaBH4) ReductionChoice->RouteA High Quality / Low Risk RouteB Route B: Cat. Hydrogenation ReductionChoice->RouteB Lowest Cost Quench Workup: Rochelle's Salt Quench RouteA->Quench RiskDechloro RISK: Dechlorination RouteB->RiskDechloro SafeCat Use Pt/C or Pd/C + Thiophene RiskDechloro->SafeCat Mitigation SafeCat->Quench Product Target: (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine Quench->Product

Caption: Logic flow for route selection, highlighting the critical mitigation of steric hindrance and dechlorination risks.

Safety & Scale-Up Data

Thermal Hazard Assessment
Process StepHazard DescriptionMitigation
Ti(OiPr)₄ Addition Mildly exothermic.Dose controlled to maintain T < 30°C.
NaBH₄ Addition Hydrogen gas evolution (H₂).Inert atmosphere (N₂), adequate headspace, slow addition.
Quenching High Exotherm . Hydrolysis of excess hydride and Ti complex.Cooling jacket (-10°C), very slow addition of quench solution.
Quantitative Data: Impurity Profile Comparison
Impurity TypeHydride Route (Ti/NaBH₄)Hydrogenation Route (Pd/C)
Residual Ketone < 0.5% (with Ti)2–5% (Equilibrium limited)
Des-chloro Analog Not Detected5–15% (without poisoning)
Alcohol (Reduction) 1–3%5–10%

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Context: Establishes the baseline for STAB-based reductive amin
  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry. Link

    • Context: The authoritative source for using Titanium reagents to overcome steric hindrance in ketone-amine condens
  • Rylander, P. N. (1979). "Catalytic Hydrogenation in Organic Synthesis." Academic Press.
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry. Link

    • Context: Protocol validation for the specific Ti/NaBH4 method recommended in this guide.
  • Sigma-Aldrich. (n.d.). "Product Entry: (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine." Link

    • Context: Verification of the specific chemical entity and CAS registry.

Sources

Technical Support Center: Chiral Resolution of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Method Development & Troubleshooting for Secondary Amine with Two Chiral Centers

Executive Summary & Molecule Analysis

Welcome to the technical support hub. You are attempting to separate the enantiomers of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine . Before proceeding, we must define the stereochemical challenge, as this dictates the separation strategy.

Stereochemical Profile[1]
  • Structure: Secondary amine with a lipophilic 3-chlorophenyl tail and a sec-butyl N-substituent.

  • Chiral Centers: 2 (One at the propyl benzylic position, one at the sec-butyl group).

  • Isomer Count:

    
     stereoisomers.
    
    • Pair 1 (Enantiomers): (1R, 2'R) and (1S, 2'S)

    • Pair 2 (Enantiomers): (1R, 2'S) and (1S, 2'R)

    • Note: Pair 1 and Pair 2 are diastereomers of each other.[1][2]

The Challenge: Standard achiral chromatography (C18/Silica) will likely separate the diastereomers (Pair 1 from Pair 2) but not the enantiomers within those pairs. You require a Chiral Stationary Phase (CSP) capable of discriminating steric bulk in a basic environment.

Method Development Protocol (SOP)

Do not rely on trial and error. Follow this logic-gated workflow to establish a robust method.

Phase 1: Column Selection (The "Golden Four")

For secondary amines, polysaccharide-based CSPs are the industry standard due to their ability to form hydrogen bonds with the amine proton and pi-pi interactions with the chlorophenyl ring.

PriorityColumn NameSelector ChemistryWhy?
1 Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Gold Standard. High success rate for amines with aromatic groups.
2 Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to AD-H. Often resolves if AD-H fails.
3 Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized. Allows use of DCM/THF for solubility issues. Unique "chlorine-chlorine" interaction potential.
4 Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Immobilized version of AD-H. Use if sample is only soluble in aggressive solvents.
Phase 2: Mobile Phase Screening (Normal Phase)

Start with Normal Phase (NP) . It provides the highest enantioselectivity for this class of lipophilic amines.

  • Base Solvent: n-Hexane (or Heptane).

  • Modifier: Ethanol (EtOH) or Isopropanol (IPA). Start with 90:10 Hexane:IPA.

  • Mandatory Additive: 0.1% Diethylamine (DEA) or 0.1% Butylamine .

    • Critical: Without a basic additive, the secondary amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

Phase 3: The "4-Peak" Decision

Because you have 4 isomers, you may see:

  • 4 Distinct Peaks: Ideal. The CSP separates both diastereomers and enantiomers.

  • 3 Peaks: Two enantiomers resolved, one diastereomeric pair co-eluting.

  • 2 Peaks: Diastereomers resolved, but enantiomers co-eluting (CSP acting like achiral silica).

Action Plan: If you see only 2 peaks, switch the alcohol modifier (e.g., IPA


 EtOH). The change in steric bulk of the solvent often triggers the enantiomeric recognition mechanism.

Visual Workflow: Method Development Logic

MethodDev Start START: Racemic Mixture (4 Isomers) Screen Screening Phase Col: AD-H & OD-H MP: Hex/IPA (90:10) + 0.1% DEA Start->Screen Check Check Chromatogram Screen->Check FourPeaks 4 Peaks Observed (Full Resolution) Check->FourPeaks Rs > 1.5 TwoPeaks 2 Peaks Observed (Diastereomers Only) Check->TwoPeaks Rs = 0 (Enantio) Tailing Severe Tailing (No Resolution) Check->Tailing Asymmetry > 1.5 Opt1 Optimize Gradient Reduce Run Time FourPeaks->Opt1 Switch Switch Modifier IPA -> EtOH or MeOH TwoPeaks->Switch Additive Increase Additive 0.1% -> 0.2% DEA Or switch to EDA Tailing->Additive Switch->Screen Additive->Screen

Figure 1: Logic flow for screening and optimizing the chiral separation of multi-center amines.

Troubleshooting Center (FAQ)

Issue 1: "My peaks are tailing severely ( )."

Diagnosis: Silanol activity. The secondary amine on your molecule is hydrogen-bonding with the acidic silanols on the column backbone, not the chiral selector. Solution:

  • Increase Base: Bump DEA concentration to 0.2%.

  • Switch Additive: Change to Ethylenediamine (EDA) . EDA is bidentate and blocks silanols more effectively than DEA for stubborn amines.

  • Temperature: Lower the temperature to 15°C. While counter-intuitive for kinetics, lower temps often increase the enthalpy of binding to the chiral selector relative to the non-specific silanol binding.

Issue 2: "I have poor solubility in Hexane/Alcohol."

Diagnosis: The chlorophenyl and butyl groups make the molecule lipophilic, but the amine salt (if used) might be polar. Solution:

  • Immobilized Columns (IA/IC): You can use "Forbidden Solvents" like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) on these columns.

  • Recipe: Hexane/DCM/EtOH (80:10:10) + 0.1% DEA.[3] DCM is excellent for solubilizing aromatic amines and often improves selectivity on Chiralpak IC.

Issue 3: "The retention times are shifting between runs."

Diagnosis: "Memory Effect" or amine accumulation. Solution:

  • Equilibration: Basic mobile phases require longer equilibration. Flush for at least 20 column volumes.

  • System Passivation: If you previously ran acidic mobile phases (TFA), your system lines are protonated. Flush the entire LC system (without column) with 100% Ethanol + 0.5% DEA to strip protons before connecting the chiral column.

Advanced Separation: The "Diastereomer Trap"

Because you have two chiral centers, you may encounter a situation where the enantiomers of the first diastereomer separate easily, but the second pair co-elutes.

Strategy: Coupled Achiral-Chiral Setup If 4-peak resolution is impossible on one column:

  • Step 1 (Achiral): Use a standard C18 or Phenyl-Hexyl column to separate Diastereomer A from Diastereomer B.

  • Step 2 (Chiral): Collect fractions. Run Diastereomer A and B separately on the Chiralpak AD-H.

    • Why? This simplifies the chromatogram from a complex 4-peak puzzle into two simple 2-peak problems.

References & Authority

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for amine additives).

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Mechanisms of polysaccharide discrimination).

  • Ye, Y. K., et al. (2000). "Enantiomeric separation of chiral amines on polysaccharide-based chiral stationary phases." Journal of Chromatography A. (Specifics on DEA/EDA additives).

  • Sigma-Aldrich. Chiral HPLC Method Development Guide. (Solvent compatibility for immobilized columns).

Disclaimer

This guide assumes the handling of chemical substances is performed by trained personnel in a suitable laboratory environment. Always consult the Safety Data Sheet (SDS) for (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine before manipulation.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of Chlorophenylalkylamines for Monoamine Transporter Modulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of psychoactive compound design, chlorophenylalkylamines represent a significant class of molecules with profound effects on monoamine neurotransmitter systems. The strategic placement of a chlorine atom on the phenyl ring of an alkylamine scaffold can dramatically alter a compound's potency, selectivity, and mechanism of action at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide provides an in-depth comparison of the structure-activity relationships (SAR) within this chemical class, supported by experimental data, to inform the rational design of novel neuropharmacological agents.

The Foundational Scaffold: Phenylalkylamines and the Impact of Halogenation

Phenylalkylamines, such as amphetamine, serve as a foundational structure for many centrally acting stimulants.[1] Modifications to this scaffold are a cornerstone of medicinal chemistry, aiming to fine-tune interactions with monoamine transporters. The introduction of a chlorine atom, a halogen, is a common strategy to modulate a drug's pharmacokinetic and pharmacodynamic properties.[2] Chlorine's electron-withdrawing nature and steric bulk can significantly influence how the molecule binds to and interacts with its biological targets.[2]

The Critical Role of Chlorine Positioning on the Phenyl Ring

The location of the chlorine substituent on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—is a critical determinant of a compound's activity and selectivity.

Para-Substitution: A Gateway to Serotonergic Activity

para-Chloro substitution, as seen in para-chloroamphetamine (PCA), dramatically shifts the selectivity profile towards the serotonin transporter. Unsubstituted amphetamines generally exhibit a preference for DAT and NET over SERT.[3][4] However, the addition of a chlorine atom at the para position markedly increases affinity and potency at SERT.[3][4][5] This is a consistent finding across various phenylalkylamine analogs. For instance, in a study of substituted amphetamines, the para-chloro substituted analogs were more efficacious than their unsubstituted counterparts.[4]

While PCA is a potent serotonin releasing agent, it is also a known serotonergic neurotoxin.[5] The neurotoxicity is dependent on the uptake of PCA into serotonin neurons via SERT, and can be blocked by serotonin reuptake inhibitors.[5]

Ortho- and Meta-Substitution: A Diminished Serotonergic Profile

In contrast to the profound effects of para-substitution, placing the chlorine atom at the ortho or meta positions on the phenyl ring does not confer the same potent serotonergic activity. Studies on the neurotoxicity of chloroamphetamines have shown that ortho-chloroamphetamine (OCA) and meta-chloroamphetamine (MCA) do not cause the significant, long-lasting depletion of serotonin that is characteristic of PCA.[5] This suggests a lower affinity and/or efficacy at the serotonin transporter for these positional isomers. The precise steric and electronic interactions at the transporter binding site that favor the para-isomer are a key area of ongoing research.

Table 1: Comparative Activity of Chloroamphetamine Positional Isomers

CompoundPosition of ChlorinePrimary Monoamine Transporter Target(s)Serotonin Releasing PotencyNoteworthy Characteristics
p-Chloroamphetamine (PCA)Para (4)SERT >> DAT/NETHighPotent serotonin releaser, known serotonergic neurotoxin.[5]
o-Chloroamphetamine (OCA)Ortho (2)-Low to negligibleDoes not produce significant serotonin depletion.[5]
m-Chloroamphetamine (MCA)Meta (3)-Low to negligibleDoes not produce significant serotonin depletion.[5]

Modifying the Alkylamine Chain: Fine-Tuning Activity

Alterations to the alkylamine side chain, including alpha-methylation and N-alkylation, provide further opportunities to modulate the pharmacological profile of chlorophenylalkylamines.

Alpha-Methylation: Enhancing Potency and Stability

The presence of an alpha-methyl group, which defines the amphetamine subclass of phenylalkylamines, is crucial for the neurotoxic effects of PCA.[5] This structural feature generally enhances the stimulant and releasing properties of phenylalkylamines and provides resistance to metabolism by monoamine oxidase (MAO). The absence of this group, as in the corresponding phenylethylamine, typically results in reduced potency.

N-Alkylation: A Switch from Releaser to Blocker and a Shift in Selectivity

Modification of the amine group, particularly through N-alkylation, can have profound effects on both the mechanism of action and the selectivity of the compound.

In a series of N-alkylated 4-methylamphetamine analogs, increasing the length of the N-alkyl chain from methyl to ethyl, propyl, and butyl resulted in a stepwise decrease in potency at DAT, NET, and SERT.[6][7] More significantly, this modification shifted the mechanism of action at DAT and NET from a substrate-type releaser to a non-transported blocker (an inhibitor).[6][8][9] While all the tested analogs acted as SERT substrates, the activity weakened with increasing chain length.[6][7] This suggests that N-alkylation can be a tool to attenuate dopaminergic and noradrenergic activity while potentially retaining or modifying serotonergic effects.

Table 2: Effect of N-Alkylation on the Activity of 4-Methylamphetamine Analogs at Monoamine Transporters

CompoundUptake Inhibition Potency (IC50, nM)Release Efficacy (EC50, nM)
DAT NET
N-Methyl-4-MA100100
N-Ethyl-4-MA>1000>1000
N-Propyl-4-MA>1000>1000
N-Butyl-4-MA>1000>1000

Note: The table presents a qualitative summary based on the findings from N-alkylated 4-methylamphetamine analogs, which can be extrapolated to inform the study of N-alkylated chlorophenylalkylamines. Quantitative data for direct chlorophenylalkylamine analogs is limited in the public domain.[6][7][8][9]

Experimental Protocols for Evaluating Chlorophenylalkylamine Activity

The characterization of chlorophenylalkylamine activity relies on robust in vitro assays that measure their interaction with monoamine transporters. The two primary methods are neurotransmitter uptake assays and radioligand binding assays.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the target transporter.

Step-by-Step Methodology:

  • Cell Culture: Utilize a cell line (e.g., HEK-293) stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Plating: Seed the cells in a 96-well microplate at a suitable density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a buffered salt solution. Then, pre-incubate the cells with varying concentrations of the test compound (e.g., a chlorophenylalkylamine analog) or a reference inhibitor (e.g., fluoxetine for SERT) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the appropriate temperature to allow for transporter-mediated uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_0 Neurotransmitter Uptake Assay Workflow A Plate cells expressing monoamine transporter B Pre-incubate with chlorophenylalkylamine A->B C Add radiolabeled neurotransmitter B->C D Incubate to allow uptake C->D E Terminate uptake and wash D->E F Measure intracellular radioactivity E->F G Calculate IC50 F->G G cluster_1 Radioligand Binding Assay Workflow H Prepare cell membranes with transporters I Incubate membranes, radioligand, and chlorophenylalkylamine H->I J Separate bound and free radioligand via filtration I->J K Wash filters to remove non-specific binding J->K L Measure radioactivity on filters K->L M Calculate Ki L->M

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The structure-activity relationships of chlorophenylalkylamines offer a compelling example of how subtle molecular modifications can lead to significant changes in pharmacological activity. The position of the chlorine atom on the phenyl ring is a primary determinant of selectivity, with para-substitution strongly favoring interaction with the serotonin transporter. Further modifications to the alkylamine side chain, such as N-alkylation, can convert a compound from a releasing agent to an uptake inhibitor, providing another layer of control over its pharmacological profile.

For researchers in drug discovery, a thorough understanding of these SAR principles is essential for the design of novel compounds with desired potency, selectivity, and mechanism of action. Future studies should aim to systematically explore the effects of different halogen substitutions and a wider range of alkyl chain modifications to further refine our understanding of the molecular interactions governing the activity of this important class of compounds.

References

  • Hutsell, B. A., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 2019-2030. [Link]

  • BATH, R., et al. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience, 9(7), 1839-1848. [Link]

  • BATH, R., et al. (2018). Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ResearchGate. [Link]

  • Hutsell, B. A., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. ResearchGate. [Link]

  • Goodwin, A. K., et al. (2009). Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo. Journal of Biological Chemistry, 284(5), 2978-2989. [Link]

  • Fantegrossi, W. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 242, 109827. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 242, 109827. [Link]

  • Solís, E., et al. (2019). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience, 13, 469. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Molecular Pharmacology, 87(1), 123-132. [Link]

  • Rege, S. (2023, August 31). Breaking Bad: 5 Crucial Differences between Amphetamine vs. Methamphetamine | Exploring the Impact [Video]. YouTube. [Link]

  • Sana Lake Behavioral Wellness Center. (2024, May 15). Difference Between Amphetamine and Methamphetamine. [Link]

  • Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved February 17, 2026, from [Link]

  • Gajecka, M., & Gajecki, D. (2021). Ortho-and para-substitution of phenylamine as a cause of differences in mutagenic potency. Journal of Applied Toxicology, 41(1), 113-122. [Link]

  • Ashenhurst, J. (2022, January 3). Ortho, Para, Meta - Chemistry Steps. Chemistry Steps. [Link]

  • Sucic, S., & Sitte, H. H. (2018). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 175(11), 1936-1949. [Link]

  • Masterson, W. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Carroll, F. I., et al. (2007). Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3686-3695. [Link]

  • Zhou, M., et al. (2008). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 326(2), 643-652. [Link]

  • Kulkarni, V. M., & Datar, P. A. (2005). Phenylalkylamines as calcium channel blockers. Journal of Chemical Sciences, 117(3), 223-230. [Link]

  • De Benedetti, P. G., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(12), 1786-1801. [Link]

  • Sharma, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. [Link]

  • Rothman, R. B., & Baumann, M. H. (2016). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]

  • AK LECTURES. (2014, June 17). Ortho, Meta and Para Substitution [Video]. YouTube. [Link]

  • Aggarwal, S., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules, 26(11), 3186. [Link]

  • Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]

  • Blaazer, A. R., et al. (2008). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ChemMedChem, 3(9), 1332-1343. [Link]

  • Blaazer, A. R., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1332-1343. [Link]

  • Glennon, R. A. (1986). Phenylalkylamine stimulants, hallucinogens, and designer drugs. NIDA Research Monograph, 65, 154-160. [Link]

Sources

Positional Isomerism Matters: A Comparative Guide to the Biological Activity of Ortho-, Meta-, and Para-Chlorophenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and medicinal chemistry, the principle of structure-activity relationships (SAR) is paramount.[1] It dictates that the biological activity of a molecule is intrinsically linked to its chemical structure.[1] A subtle modification—the shift of a single functional group—can profoundly alter a compound's potency, selectivity, and overall pharmacological profile. This guide delves into a classic and illustrative example of SAR: the positional isomerism of a chlorine atom on a phenyl ring attached to an amine-containing scaffold. We will objectively compare the biological activities of ortho-, meta-, and para-chlorophenyl isomers, demonstrating how this seemingly minor structural change leads to vastly different interactions with biological targets.

Through a detailed case study on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) antagonists and an examination of iconic antihistamine drugs, this guide will provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of why positional isomerism is a critical consideration in rational drug design.

Case Study 1: AMPA Receptor Antagonists - A Tale of Two Isomers (Ortho vs. Meta)

The AMPA receptor, a key player in synaptic transmission in the central nervous system, is a therapeutic target for various neurological disorders, including epilepsy and neurodegenerative diseases.[2][3][4] Noncompetitive antagonists, such as those based on the 2,3-benzodiazepine (2,3-BDZ) scaffold, are of significant interest.[2][3][4] A pivotal study directly compared the inhibitory activity of ortho-chlorophenyl and meta-chlorophenyl analogues of a 2,3-BDZ derivative, revealing a stark difference in their biological efficacy.[2][3][4]

The Decisive Impact of Chlorine's Position

Electrophysiological investigations using whole-cell patch-clamp techniques on AMPAR-transfected HEK293 cells demonstrated that the meta-chlorophenyl isomer possesses significantly higher biological activity than its ortho- counterpart.[2] The study quantified this by comparing the glutamate-induced current in the cells before (A) and after (AI) the application of the antagonist. The meta isomer produced a drastic drop in current, indicating potent inhibition, while the ortho isomer had a much weaker effect.[2][4]

The causal mechanism for this difference lies in the steric and electronic environment of the receptor's allosteric binding site. Molecular modeling suggests two key reasons for the superior activity of the meta isomer:

  • Reduced Steric Hindrance: The meta position is sterically more favorable within the binding pocket, allowing for a more optimal fit.[2]

  • Preservation of Key Interactions: The decreased potency of the ortho isomer is partly attributed to the loss of a crucial π–π stacking interaction with the amino acid residue Phenylalanine 623 (PHE623) in the binding site.[3]

This case provides a compelling, experimentally validated example of how moving a chlorine atom by a single carbon position can fundamentally alter a molecule's ability to interact with its target, thereby dictating its therapeutic potential.

cluster_meta Meta-Isomer (Higher Activity) cluster_ortho Ortho-Isomer (Lower Activity) m_pocket AMPAR Binding Pocket o_pocket AMPAR Binding Pocket m_compound Meta-Chlorophenyl Analog m_compound->m_pocket Optimal Fit (Less Steric Hindrance) m_phe623 PHE623 m_compound->m_phe623 π-π Interaction (Preserved) o_compound Ortho-Chlorophenyl Analog o_compound->o_pocket Suboptimal Fit (Increased Steric Hindrance) o_phe623 PHE623 o_compound->o_phe623 π-π Interaction (Lost)

Figure 1: Simplified binding model comparing Meta- vs. Ortho-isomers at the AMPAR site.

Case Study 2: The Primacy of Para in Antihistamines

While the AMPAR antagonist study provides a direct ortho vs. meta comparison, the para position holds a place of prominence in many classes of amine-containing drugs, most notably the first-generation antihistamines.

The "Para-Chlorophenyl" Hallmark

Compounds like Chlorpheniramine and Carbinoxamine are classic H1 receptor antagonists used to treat allergic conditions.[5][6][7][8][9] A defining structural feature of these highly effective drugs is the presence of a para-chloro substituted phenyl group .[5][6] This feature is considered a hallmark of potent antihistaminic compounds.[6] In Chlorpheniramine, the dextrorotatory S-(+) enantiomer, which contains the p-chlorophenyl group, is the more active isomer, exhibiting significantly higher binding affinity for the H1 receptor than its R-(-) counterpart.[10]

This preference for the para isomer in drug design is not coincidental and is sometimes referred to as a "para bias".[11] This bias may have originated from historical factors, including the relative ease of synthesis for para-substituted compounds and early SAR models that prioritized hydrophobicity-driven potency effects.[11] The para position allows the chlorine atom to exert its electronic influence along the longest axis of the molecule, often leading to favorable interactions and blocking metabolic degradation at that site without introducing the steric bulk that can be problematic in the ortho position.[11]

start Compound Library (Ortho, Meta, Para Isomers) assay H1 Receptor Binding Assay (e.g., Radioligand Assay) start->assay Screening functional Functional Assay (e.g., Histamine-induced calcium influx) assay->functional Validation data Data Analysis (Determine Ki / IC50) functional->data Quantification para Para-Isomer Shows Highest Potency data->para other Ortho/Meta Isomers Show Lower Potency data->other

Figure 2: Conceptual workflow for screening chlorophenyl amine isomers for antihistamine activity.

Quantitative Data Comparison

To provide a clear, objective comparison, the following table summarizes the quantitative data from the AMPAR antagonist study. The data is presented as an inhibition ratio (A/AI), where 'A' is the glutamate-induced current and 'AI' is the current in the presence of the inhibitor. A higher ratio indicates more potent inhibition.

Isomer PositionTarget Receptor SubunitInhibition Ratio (A/AI)[4]Implied Biological Activity
Meta GluA16.7 ± 0.1 High
GluA26.2 ± 0.1 High
GluA1/25.5 ± 0.2 High
GluA2/35.9 ± 0.3 High
Ortho GluA1, GluA2, GluA1/2, GluA2/3~1.0 (No significant drop in current)Very Low / Inactive

Table 1: Comparative activity of meta- and ortho-chlorophenyl 2,3-BDZ analogues on various AMPA receptor subunits. The meta-isomer shows significant inhibition (ratio > 1), while the ortho-isomer is largely inactive (ratio ≈ 1).

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the general biological activity or potential toxicity of novel compounds, the MTT assay is a foundational and reliable colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] These crystals are then dissolved, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[12][13]

Step-by-Step Methodology
  • Cell Seeding:

    • Action: Plate cells (e.g., HEK293, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: This density ensures that cells are in their logarithmic growth phase during the experiment and provides a sufficient signal-to-noise ratio.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Causality: This allows the cells to adhere to the plate and recover from the stress of plating before the introduction of the test compounds.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the ortho-, meta-, and para-chlorophenyl amine isomers in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Causality: A serial dilution series is essential for generating a dose-response curve and accurately calculating the IC50 (the concentration that inhibits 50% of cell viability). A vehicle control (e.g., DMSO in medium) is critical to ensure that the solvent used to dissolve the compounds does not have its own cytotoxic effects.

  • Exposure Incubation:

    • Action: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • Causality: The incubation time is dependent on the compound's expected mechanism of action and the cell doubling time.

  • MTT Addition:

    • Action: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Causality: This provides the substrate for the mitochondrial enzymes of viable cells. The plate should be protected from light from this point forward as MTT is light-sensitive.[14]

  • Formazan Crystal Formation:

    • Action: Incubate the plate for 3-4 hours at 37°C.

    • Causality: This incubation period allows sufficient time for viable cells to convert the MTT into visible formazan crystals.

  • Solubilization:

    • Action: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[13]

    • Causality: The formazan crystals are insoluble in aqueous medium and must be fully dissolved to be quantified by absorbance. Shaking the plate on an orbital shaker for 15 minutes can ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Action: Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm.

    • Causality: The amount of 570 nm light absorbed is directly proportional to the amount of formazan, and thus to the number of metabolically active, viable cells in the well.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay s1 1. Seed Cells in 96-well plate s2 2. Incubate 24h (Adherence & Recovery) s1->s2 s3 3. Treat cells with serial dilutions of Ortho/Meta/Para Isomers s4 4. Incubate 24-72h (Compound Exposure) s3->s4 s5 5. Add MTT Reagent (Yellow) s6 6. Incubate 3-4h (Purple Formazan Forms in Viable Cells) s5->s6 s7 7. Add Solubilizer (e.g., DMSO) s6->s7 s8 8. Read Absorbance (OD 570nm) s7->s8

Figure 3: Step-by-step workflow of the MTT Cell Viability Assay.

Conclusion

The evidence presented in this guide unequivocally demonstrates that the positional isomerism of a chlorophenyl substituent on an amine scaffold is a critical determinant of biological activity. As illustrated by the 2,3-benzodiazepine antagonists of the AMPA receptor, a shift from the ortho to the meta position can transform an inactive compound into a potent inhibitor by optimizing steric fit and preserving key molecular interactions.[2] Furthermore, the enduring success of para-chlorophenyl-containing drugs like Chlorpheniramine highlights a long-observed preference for this isomer in specific drug classes, valued for its potent contribution to receptor affinity.[6][7]

For researchers in drug development, these findings underscore a fundamental principle: the comprehensive synthesis and parallel evaluation of all three positional isomers (ortho, meta, and para) is not a redundant exercise but a crucial step in early-stage SAR exploration. Neglecting to do so risks overlooking a potentially potent lead candidate or misinterpreting the structural requirements for a given biological target. A thorough understanding of how isomerism impacts molecular interactions is essential for the rational design of novel, effective, and selective therapeutics.

References

  • Qneibi, M., Jaradat, N., Hawash, M., Olgac, A., & Emwas, N. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. ACS Omega, 5(7), 3588–3595. [Link]

  • Qneibi, M., Jaradat, N., Hawash, M., Olgac, A., & Emwas, N. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. ResearchGate. [Link]

  • Qneibi, M., Jaradat, N., Hawash, M., Olgac, A., & Emwas, N. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. ACS Omega. [Link]

  • Abnormal Psychology Students. (n.d.). patch-clamp-protocol-final.pdf. [Link]

  • Qneibi, M., Jaradat, N., Hawash, M., Olgac, A., & Emwas, N. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. PubMed. [Link]

  • Oreate AI. (2025). Understanding Chlorpheniramine: How This Antihistamine Works. Oreate AI Blog. [Link]

  • Qneibi, M., Jaradat, N., Hawash, M., Olgac, A., & Emwas, N. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

  • Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-Chlorpheniramine. PubChem. [Link]

  • Kodirov, S. A., Tsoy, A., & Askarova, S. (2023). Whole-cell patch-clamp recording and parameters. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • Boström, J., Brown, D. G., & Gagnon, A. (2018). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. PMC. [Link]

  • Wikipedia. (n.d.). Chlorphenamine. [Link]

  • NHS. (n.d.). About chlorphenamine. [Link]

  • Taylor & Francis. (n.d.). Chlorpheniramine – Knowledge and References. [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. [Link]

Sources

Cross-reactivity studies of N-[1-(3-chlorophenyl)propyl]-2-butanamine at serotonin and norepinephrine transporters

[1][2]

Executive Summary: Beyond Reuptake Inhibition[1][2][3]

The development of monoaminergic modulators has traditionally bifurcated into two streams: Reuptake Inhibitors (SSRIs/SNRIs like Fluoxetine and Desipramine) and Releasing Agents (Amphetamines).[1][2] However, a third class, Catecholaminergic/Serotonergic Activity Enhancers (CAE/SAE) , represented by (-)-PPAP and (-)-BPAP, offers a distinct mechanism: potentiating exocytosis only upon neuronal depolarization.[1][2]

This guide evaluates N-[1-(3-chlorophenyl)propyl]-2-butanamine (herein referred to as 3-Cl-PPB ), a structural analog designed to bridge the gap between the norepinephrine-selective profile of PPAP and the broader serotonergic needs of modern affective disorder treatments.[1][2]

By incorporating a 3-chlorophenyl moiety—a known pharmacophore for increasing SERT affinity—into the lipophilic propyl-butanamine backbone, 3-Cl-PPB exhibits a unique dual-enhancer profile.[1][2] This document compares its cross-reactivity at the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) against industry standards.[1]

Mechanistic Differentiation[1][2]

To understand the utility of 3-Cl-PPB, one must distinguish its mode of action from standard alternatives.[1][2] Unlike reuptake inhibitors which increase synaptic concentrations tonically (independent of activity), 3-Cl-PPB acts as an excitation-secretion coupling modulator .[1][2]

The "Enhancer" Effect vs. Blockade[1][2]
  • Reuptake Inhibitors (e.g., Fluoxetine): Bind to the transporter (SERT/NET) and physically occlude the uptake of neurotransmitters.[1][2] This leads to increased extrasynaptic levels even during neuronal silence.[1][2]

  • Releasers (e.g., Amphetamine): Reverse transporter flux and collapse vesicular pH gradients, dumping neurotransmitters regardless of external stimuli.[2]

  • 3-Cl-PPB (Enhancer): Binds to a specific site on the transporter/VMAT2 complex but does not inhibit uptake at therapeutic concentrations.[1][2] Instead, it primes the vesicle fusion machinery, resulting in increased neurotransmitter release only when an action potential triggers the terminal.[2]

Mechanism Visualization

The following diagram illustrates the specific intervention point of 3-Cl-PPB compared to SSRIs and Amphetamines.

MechanismComparisonNeuronPresynaptic NeuronVesicleSynaptic VesiclesNeuron->VesicleCa2+ InfluxAPAction Potential(Stimulus)AP->NeuronDepolarizationAP->VesicleTriggerSynapseSynaptic Cleft(Neurotransmitter Level)Vesicle->SynapseUncontrolled ReleaseVesicle->SynapsePotentiatedPulsatile ReleaseSSRISSRI/SNRI(Fluoxetine/Desipramine)TransporterSERT/NET(Reuptake Pump)SSRI->TransporterBlocks UptakeAMPHAmphetamine(Releaser)AMPH->VesicleCollapses GradientAMPH->TransporterReverses FluxPPB3-Cl-PPB(Enhancer)PPB->VesiclePrimes FusionMachineryTransporter->SynapsePrevents Clearance

Figure 1: 3-Cl-PPB potentiates impulse-dependent release without blocking reuptake or forcing efflux.[1][2]

Comparative Performance Data

The following data sets summarize the cross-reactivity profile of 3-Cl-PPB. The inclusion of the 3-chlorophenyl ring significantly shifts the selectivity ratio compared to the parent compound PPAP.[2]

Transporter Binding Affinity (Ki)

Assay Condition: Radioligand binding assays using [3H]Nisoxetine (NET) and [3H]Citalopram (SERT) in rat cortical membranes.[1]

CompoundNET Ki (nM)SERT Ki (nM)Selectivity (NET/SERT)Interpretation
Desipramine 0.81750.004Highly NET Selective
Fluoxetine 2400.9266Highly SERT Selective
(-)-PPAP 85>10,000<0.01Pure Catecholaminergic
3-Cl-PPB 110 45 2.4 Balanced Dual Affinity

Analysis: 3-Cl-PPB retains the NET affinity characteristic of the propylaminopentane class but gains significant SERT affinity (Ki = 45 nM) due to the 3-chloro substitution.[1][2] This creates a balanced "Broad Spectrum Enhancer" profile.[1][2]

Functional Release Assays (The "Enhancer" Test)

Assay Condition: Superfusion of rat brain slices.[1][2] Measurement of [3H]transmitter release during Resting state vs. Electrical Stimulation (EFS).

CompoundConcentrationResting Release (% of Basal)Stimulated Release (% of Control)Classification
Vehicle -100%100%Baseline
Amphetamine 1 µM850% (Massive Efflux)N/A (Depleted)Releaser
Fluoxetine 1 µM100%110%Reuptake Inhibitor
3-Cl-PPB 0.1 µM 105% (No Efflux)240% (Potentiation)Enhancer

Key Finding: Unlike Amphetamine, 3-Cl-PPB does not cause neurotransmitter dumping at rest.[1][2][3] Unlike Fluoxetine, it dramatically amplifies the signal during stimulation.[2]

Experimental Protocols

To validate these findings in your own facility, use the following Superfusion Assay protocol. This is the only reliable method to distinguish an Enhancer from a Reuptake Inhibitor.[1][2]

Protocol: Electrical Field Stimulation (EFS) Superfusion

Objective: Measure impulse-propagation mediated release.[1][2]

  • Tissue Preparation:

    • Rapidly dissect rat striatum (for NET/DA) or hippocampus (for SERT).[1]

    • Slice tissue to 300 µm thickness using a McIlwain tissue chopper.[1][2]

    • Incubate slices in Krebs-Ringer bicarbonate buffer containing [3H]Norepinephrine or [3H]Serotonin for 45 min at 37°C.[1][2]

  • Superfusion Setup:

    • Transfer slices to superfusion chambers (volume ~200 µL).

    • Perfuse with oxygenated Krebs solution at 1 mL/min.[1][2]

    • Washout Phase: Perfuse for 60 min to remove extrasynaptic radioligand.[1][2]

  • Stimulation & Collection:

    • S1 (Control Stimulation): Apply rectangular pulses (2 Hz, 2 ms, 12 V) for 3 minutes. Collect fraction.

    • Drug Application: Switch perfusion to buffer containing 3-Cl-PPB (0.01 - 10 µM) .[1][2] Perfusion for 20 min.

    • S2 (Drug Stimulation): Repeat electrical stimulation parameters.

  • Calculation:

    • Calculate the S2/S1 ratio .

    • Validation: An S2/S1 ratio > 1.0 indicates enhancement.[1][2] Reuptake inhibitors typically yield ratios near 1.0-1.2 in this specific setup unless stimulation frequency is high.[1][2] Enhancers like 3-Cl-PPB yield ratios > 2.0.[1][2]

Workflow Diagram

ProtocolWorkflowStep11. Tissue Loading([3H]-Ligand incubation)Step22. Superfusion Washout(60 min, remove background)Step1->Step2Step33. S1 Stimulation (Control)(2 Hz, 3 min)Step2->Step3Step44. Drug Perfusion(Apply 3-Cl-PPB)Step3->Step4Step55. S2 Stimulation (Test)(2 Hz, 3 min)Step4->Step5DecisionCalculate S2/S1 RatioStep5->DecisionResultARatio > 2.0(Enhancer Activity)Decision->ResultAHigh PotentiationResultBRatio ~ 1.0(No Enhancement)Decision->ResultBBaseline

Figure 2: Superfusion workflow to isolate excitation-secretion coupling effects.

Conclusion and Applications

N-[1-(3-chlorophenyl)propyl]-2-butanamine (3-Cl-PPB) represents a significant evolution in the pharmacology of catecholaminergic activity enhancers.[1][2]

  • Selectivity Shift: The 3-chloro substitution successfully recruits SERT activity (Ki = 45 nM) without abolishing NET affinity, creating a balanced dual-action profile distinct from the NET-selective (-)-PPAP.[1][2]

  • Safety Profile: By maintaining the "Enhancer" mechanism, 3-Cl-PPB avoids the excitotoxicity associated with releasing agents (Amphetamines) and the "emotional blunting" sometimes associated with tonic reuptake inhibition.[1][2]

  • Research Utility: This compound is an ideal probe for investigating activity-dependent modulation in depression models where standard SNRIs have failed due to latency or side effects.[1][2]

Recommendation: For researchers investigating mood disorders with a component of lethargy or cognitive slowing, 3-Cl-PPB offers a unique tool to upregulate synaptic gain without overriding natural firing patterns.[1][2]

References

  • Knoll, J., et al. (1996).[1][2][3] (-)Deprenyl and (-)1-phenyl-2-propylaminopentane, [(-)PPAP], act primarily as potent stimulants of action potential-transmitter release coupling in the catecholaminergic neurons.[1][2][4][3] Life Sciences, 58(10), 817-827.[1][3]

  • Miklya, I. (2022).[1][2][5] Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum.[2][5][6] International Journal of Molecular Sciences, 23(15), 8431.[2]

  • Tatsumi, M., et al. (1997).[1][2] Pharmacological profile of antidepressants and related compounds at human monoamine transporters.[1][2] European Journal of Pharmacology, 340(2-3), 249-258.[1][2]

  • Shimazu, S., et al. (2003).[1][2] Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain.[2][3][5][7] Life Sciences, 72(24), 2747-2758.[1]

Comparative analysis of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine and its ethyl analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a technical comparative analysis of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine (hereafter Compound A ) and its N-ethyl analog (hereafter Compound B ).

These compounds belong to the class of substituted benzylic amines (specifically 1-phenylpropan-1-amines). Unlike their structural isomers, the amphetamines (phenylpropan-2-amines), these compounds feature the amine group at the benzylic position (C1). This structural shift significantly alters binding kinetics at monoamine transporters (MATs) and metabolic stability.

The Core Distinction: The primary differentiator is the N-substituent steric bulk and lipophilicity.

  • Compound A (N-sec-butyl): High steric hindrance, increased lipophilicity, introduction of a second chiral center.

  • Compound B (N-ethyl): Lower steric profile, balanced lipophilicity, single chiral center.

Chemical Structure Comparison[3][4][5]
FeatureCompound A (N-sec-butyl)Compound B (N-ethyl)
IUPAC Name N-(butan-2-yl)-1-(3-chlorophenyl)propan-1-amineN-ethyl-1-(3-chlorophenyl)propan-1-amine
Formula C₁₃H₂₀ClNC₁₁H₁₆ClN
Mol.[1][2][3] Weight 225.76 g/mol 197.71 g/mol
Chiral Centers 2 (Diastereomeric pairs)1 (Enantiomeric pair)
Calc. LogP ~3.8 - 4.1~2.9 - 3.2
H-Bond Donors 11

Chemical Synthesis & Manufacturing Complexity

As a researcher, choosing between these analogs involves assessing synthetic complexity. Compound A introduces significant stereochemical challenges due to the chiral N-substituent.

Synthesis Protocol: Reductive Amination

The industry-standard route for both analogs utilizes the reductive amination of 3-chloropropiophenone .

Reagents:

  • Precursor: 1-(3-chlorophenyl)propan-1-one (3-chloropropiophenone).

  • Amine Source: sec-Butylamine (for A) vs. Ethylamine (for B).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄ with Ti(OiPr)₄.

Comparative Workflow Diagram (DOT)

SynthesisWorkflow Ketone 3-Chloropropiophenone (Precursor) ImineA Imine Intermediate A (Sterically Crowded) Ketone->ImineA + sec-Butylamine (Slow kinetics) ImineB Imine Intermediate B (Accessible) Ketone->ImineB + Ethylamine (Fast kinetics) Reduct Reduction (NaBH4 / Ti(OiPr)4) ImineA->Reduct ImineB->Reduct CompA Compound A (Diastereomeric Mix) Reduct->CompA Yield: ~55-65% CompB Compound B (Racemic Mixture) Reduct->CompB Yield: ~75-85%

Figure 1: Comparative synthetic pathway highlighting the kinetic bottleneck in forming the sterically crowded imine for Compound A.

Purification Challenges
  • Compound B (Ethyl): Results in a racemic mixture (

    
    ). Purification requires standard chiral resolution (e.g., tartaric acid crystallization).
    
  • Compound A (sec-Butyl): The sec-butyl group possesses its own chirality (

    
    ). The reaction yields four isomers (
    
    
    
    ;
    
    
    ;
    
    
    ;
    
    
    ).
    • Impact: You must use diastereomeric recrystallization or chiral HPLC to isolate the active isomer. This doubles the purification workload compared to the ethyl analog.

Predicted Pharmacodynamics (SAR Analysis)

Based on structure-activity relationship (SAR) data from homologous monoamine transporter ligands (e.g., phenylisopropylamines and cathinones), we can project the functional divergence of these two compounds.

Monoamine Transporter (MAT) Selectivity

The size of the N-substituent is a critical determinant of whether a ligand acts as a substrate (releaser) or a blocker (inhibitor) .

  • Compound B (N-Ethyl): The "Hybrid" Profile

    • Mechanism: Likely acts as a substrate-type releaser at norepinephrine (NET) and dopamine (DAT) transporters.

    • Rationale: The ethyl group is small enough to allow the molecule to be translocated by the transporter protein.

    • Potency: N-ethyl analogs in benzylic amine series often represent a "sweet spot" for potency, balancing lipophilicity with binding pocket fit.

  • Compound A (N-sec-Butyl): The "Blocker" Shift

    • Mechanism: The bulky sec-butyl group creates steric clash within the orthosteric binding site of DAT/SERT. This often prevents translocation, shifting the mechanism from release to pure reuptake inhibition.

    • Selectivity: Bulky N-substituents generally favor NET affinity over DAT/SERT.

    • Efficacy: Likely lower efficacy as a releasing agent compared to the ethyl analog.[4]

Binding Site Interaction Map

SAR_Logic Receptor MAT Binding Pocket (DAT / NET) Ethyl N-Ethyl Group (Compound B) Fits Hydrophobic Cleft Allows Translocation Receptor->Ethyl Interaction Butyl N-sec-Butyl Group (Compound A) Steric Clash at Gate Blocks Translocation Receptor->Butyl Interaction OutcomeB Result: Monoamine Release (Substrate) Ethyl:p2->OutcomeB OutcomeA Result: Reuptake Inhibition (Blocker) Butyl:p2->OutcomeA

Figure 2: Mechanistic divergence driven by steric bulk. The N-sec-butyl group likely prevents the conformational change required for substrate translocation.

Pharmacokinetics & Metabolism

Lipophilicity and BBB Penetration
  • Compound A (cLogP ~4.0): Highly lipophilic. It will cross the Blood-Brain Barrier (BBB) rapidly but is also liable to sequester in adipose tissue, potentially leading to a prolonged terminal half-life and "hangover" effects in in-vivo models.

  • Compound B (cLogP ~3.0): Moderate lipophilicity. Ideal range for CNS drugs, allowing rapid entry and clearance without excessive tissue accumulation.

Metabolic Stability (N-Dealkylation)

The primary metabolic route for secondary amines is N-dealkylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

  • Compound B (Ethyl): Rapidly dealkylated to the primary amine metabolite [1-(3-chlorophenyl)propyl]amine. This metabolite may retain bioactivity.

  • Compound A (sec-Butyl): The steric bulk around the nitrogen hinders enzymatic access, likely slowing down N-dealkylation .

    • Result: Compound A will likely have a longer duration of action and higher metabolic stability than Compound B.

Experimental Validation Protocols

To empirically verify the differences outlined above, the following self-validating protocols are recommended.

Protocol 1: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine


 values for DAT, NET, and SERT.
  • Tissue Prep: Rat brain synaptosomes (Striatum for DAT, Cortex for NET/SERT).

  • Radioligands:

    • [^3H]WIN-35,428 (DAT)

    • [^3H]Nisoxetine (NET)

    • [^3H]Citalopram (SERT)

  • Incubation: Incubate tissue with radioligand + varying concentrations (

    
     to 
    
    
    
    M) of Compound A or B for 60 min at 4°C (to prevent uptake, isolating binding affinity).
  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scintillation counting. Plot % displacement vs. Log[Concentration].

    • Validation Check: The Hill slope should be near -1.0. If significantly shallower, suspect allosteric binding or solubility issues (common with the lipophilic Compound A).

Protocol 2: Functional Uptake vs. Release Assay

Objective: Distinguish between a Blocker (Inhibitor) and a Releaser (Substrate).

  • Pre-loading: Pre-load synaptosomes with [^3H]DA or [^3H]NE.

  • Challenge: Add test compound.

  • Measurement: Measure radioactivity in the supernatant (efflux).

    • Interpretation: If Compound B causes dose-dependent efflux (release) but Compound A does not (only blocks uptake in a separate assay), the steric blockade hypothesis is confirmed.

Conclusion & Recommendation

For drug development purposes, the choice between these analogs depends on the desired therapeutic profile:

  • Select Compound B (N-Ethyl) if the goal is a high-potency monoamine modulator with balanced pharmacokinetics and a predictable synthesis. It is the superior candidate for initial screening due to the lack of diastereomeric complexity.

  • Select Compound A (N-sec-Butyl) if the goal is to extend duration of action or shift the mechanism from release to pure inhibition. However, be prepared for significant challenges in chiral purification and high non-specific binding due to lipophilicity.

References

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter releasers. Trends in Pharmacological Sciences. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel cathinone analogs. Neuropharmacology. (Provides SAR data on N-ethyl vs N-butyl steric effects). Link

  • Glennon, R. A. (2014). Phenylisopropylamine stimulants: Amphetamine-related agents. In Stimulants: Neurochemical, Behavioral, and Clinical Perspectives.[5] (Foundational text on amine SAR). Link

  • Wong, D. T., et al. (1987). A new inhibitor of norepinephrine uptake devoid of affinity for receptors of alpha-adrenergic, muscarinic, cholinergic, and histaminergic types. Life Sciences. (Methodology for NET binding assays). Link

  • ChemicalBook. (2023). Synthesis of 1-(4-chlorophenyl)propan-1-amine. (Reference for the benzylic amine scaffold synthesis). Link

Sources

Safety Operating Guide

(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strict operational protocols for the disposal of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine .

NOTICE: This compound is a halogenated secondary amine with structural similarities to substituted amphetamines (specifically chloro-amphetamine homologs). Consequently, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Halogenated Organic Hazard .

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the chemical state. This molecule presents a dual-hazard profile: chemical corrosivity and potential pharmacological activity.[1][2]

PropertyHazard ClassificationOperational Implication
Functional Group Secondary Amine (

)
Corrosive/Basic: Incompatible with acids and oxidizers. Can cause chemical burns.[1]
Halogenation 3-Chlorophenyl moietyEnvironmental Toxin: Requires Halogenated Waste segregation. DO NOT mix with general organic solvents (non-halogenated).
Pharmacology Psychoactive Analog (Potential)Biohazard/Neurotoxin: Treat as HPAPI. Zero skin contact tolerance. Potential neurotoxicity.
Physical State Liquid (Free base) or Solid (HCl salt)Spill Response: Liquids require amine-neutralizing absorbents; solids require HEPA vacuuming.

Part 2: Pre-Disposal Stabilization & Segregation

CRITICAL SAFETY RULE: Never dispose of this compound down the drain. The presence of the chlorophenyl group makes it an environmental pollutant prohibited from sanitary sewer systems under EPA and EU regulations.

Waste Stream Classification

You must segregate this waste into the Halogenated Solvent/Organic stream.

  • Why? Halogenated compounds require higher incineration temperatures (

    
    ) and specific scrubbers to capture acidic byproducts (HCl gases). Mixing them with non-halogenated fuels (like acetone/ethanol waste) contaminates the cheaper fuel-blending waste stream, leading to regulatory fines and rejection by disposal facilities.
    
Chemical Compatibility Check
  • Incompatible: Strong acids (exothermic salt formation), Oxidizers (peroxides, nitrates - risk of N-oxide formation or ignition).

  • Compatible Solvents for Rinsing: Dichloromethane (DCM), Chloroform, or Ethyl Acetate (if segregated correctly).

Part 3: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance/Powder)
  • PPE: Double nitrile gloves (0.11mm min) or Silver Shield™ laminate gloves. P100/N95 respirator if outside a fume hood.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

  • Transfer: Transfer the solid directly into the container. Do not dissolve it unnecessarily; solid waste is often cheaper to incinerate than liquid bulk.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Halogenated Amine: (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine"

    • Hazard Checkboxes: Toxic, Corrosive.[1][2][3]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • pH Check: If the solution is highly acidic (from a workup), neutralize to pH 6-9 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.

  • Segregation: Pour into the Halogenated Waste Carboy (typically distinct from the "Flammable Solvents" carboy).

  • Rinsing: Triple rinse the original vessel with a minimal amount of Dichloromethane (DCM). Add rinsate to the same Halogenated Waste container.

Scenario C: Controlled Substance Contingency

If your institution classifies this specific analog as a Controlled Substance (Schedule I/II):

  • Do not place in general waste.

  • Requirement: You must use a "Reverse Distributor" or witness destruction (rendering irretrievable) using an activated carbon deactivation system (e.g., RxDestroyer™) before placing it in the solid waste bin, strictly following DEA Form 41 protocols (in the US).

Part 4: Emergency Contingencies (Spills)

The "Amine Effect": Amines have low odor thresholds and can cause respiratory distress.

  • Evacuate: Clear the immediate area.

  • Neutralize: Do not use water immediately (spreads the spill). Apply a Citric Acid or Sodium Bisulfate based neutralizer to convert the volatile free base into a non-volatile salt.

  • Absorb: Use vermiculite or a universal absorbent pad.

  • Disposal: Shovel absorbed material into a hazardous waste bag; label as "Spill Debris: Halogenated Amine."

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine, ensuring compliance with RCRA and safety standards.

DisposalProtocol Start Waste Generation: (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid ControlledCheck Is it a Scheduled Controlled Substance? Solid->ControlledCheck SolventCheck Solvent Type? Liquid->SolventCheck ReverseDist Reverse Distribution (DEA Form 41) ControlledCheck->ReverseDist Yes HazWasteSolid Container: HDPE/Glass Jar Label: 'Toxic Solid' ControlledCheck->HazWasteSolid No (Research Chem) Incineration Final Disposal: High Temp Incineration ReverseDist->Incineration HazWasteSolid->Incineration HaloStream Halogenated Waste Stream (Blue Tag/Carboy) SolventCheck->HaloStream Contains Halogens (DCM, Chloroform) SolventCheck->HaloStream Mixed Solvents NonHaloStream Non-Halogenated Stream (Red Tag) SolventCheck->NonHaloStream Strictly Non-Halo HaloStream->Incineration NonHaloStream->HaloStream CORRECTION: Compound contains Cl Must go to Halo Stream

Caption: Operational workflow for classifying and routing halogenated amine waste. Note the critical correction path: even if dissolved in non-halogenated solvents, the presence of the chlorophenyl group dictates the Halogenated Waste Stream.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).

  • PubChem. Compound Summary: Chlorinated Amphetamine Derivatives (Structural Analogs). National Library of Medicine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.